1-nitro-4-(2-nitroethyl)benzene
Overview
Description
1-nitro-4-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzene, where a nitro group is attached to the benzene ring at the first position, and a nitroethyl group is attached at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-nitro-4-(2-nitroethyl)benzene can be synthesized through a multi-step process involving nitration and alkylation reactions. One common method involves the nitration of benzene to form nitrobenzene, followed by the alkylation of nitrobenzene with 2-nitroethanol under acidic conditions to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale nitration and alkylation processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
1-nitro-4-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro groups can yield amines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Nitro compounds with additional oxygen-containing functional groups.
Reduction: Amines and other nitrogen-containing compounds.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-nitro-4-(2-nitroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-nitro-4-(2-nitroethyl)benzene involves its interaction with molecular targets through its nitro and nitroethyl groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving electron transfer and radical formation .
Comparison with Similar Compounds
Similar Compounds
1-nitro-2-phenylethane: Similar structure but with a nitro group at the second position.
1-nitro-4-(1-nitroethyl)benzene: Similar structure but with a nitroethyl group at the first position.
Uniqueness
1-nitro-4-(2-nitroethyl)benzene is unique due to the specific positioning of its nitro and nitroethyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-nitro-4-(2-nitroethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJXKBCKLWKRDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466116 | |
Record name | Benzene, 1-nitro-4-(2-nitroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21473-45-0 | |
Record name | Benzene, 1-nitro-4-(2-nitroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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